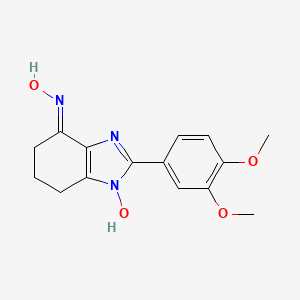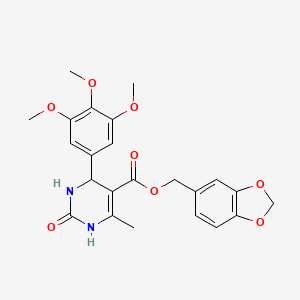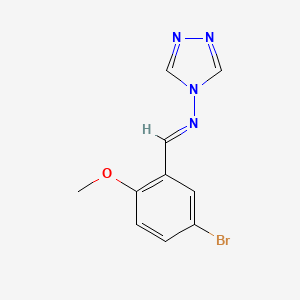![molecular formula C25H19Cl2N7O B3870845 2-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-YL]-N'-[(E)-{1-[(4-chlorophenyl)methyl]-1H-indol-3-YL}methylidene]acetohydrazide](/img/structure/B3870845.png)
2-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-YL]-N'-[(E)-{1-[(4-chlorophenyl)methyl]-1H-indol-3-YL}methylidene]acetohydrazide
Descripción general
Descripción
2-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-YL]-N’-[(E)-{1-[(4-chlorophenyl)methyl]-1H-indol-3-YL}methylidene]acetohydrazide is a complex organic compound that features a tetrazole ring, chlorophenyl groups, and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-YL]-N’-[(E)-{1-[(4-chlorophenyl)methyl]-1H-indol-3-YL}methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Tetrazole Ring: This can be achieved by reacting 2-chlorophenylhydrazine with sodium azide under acidic conditions.
Synthesis of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reaction: The final step involves coupling the tetrazole and indole derivatives using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Nucleophiles like amines, thiols, and conditions such as elevated temperatures or the presence of catalysts.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the nitro groups.
Substitution: Substituted derivatives where chlorine atoms are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
2-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-YL]-N’-[(E)-{1-[(4-chlorophenyl)methyl]-1H-indol-3-YL}methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Chemical Research: Utilized as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-YL]-N’-[(E)-{1-[(4-chlorophenyl)methyl]-1H-indol-3-YL}methylidene]acetohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The tetrazole ring and indole moiety may play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the tetrazole and indole moieties.
(2-Chlorophenyl)diphenylmethanol: Contains the chlorophenyl group but differs significantly in overall structure.
Uniqueness
2-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-YL]-N’-[(E)-{1-[(4-chlorophenyl)methyl]-1H-indol-3-YL}methylidene]acetohydrazide is unique due to the combination of the tetrazole ring, chlorophenyl groups, and indole moiety, which confer distinct chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
N-[(E)-[1-[(4-chlorophenyl)methyl]indol-3-yl]methylideneamino]-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N7O/c26-19-11-9-17(10-12-19)14-33-15-18(20-5-2-4-8-23(20)33)13-28-29-24(35)16-34-31-25(30-32-34)21-6-1-3-7-22(21)27/h1-13,15H,14,16H2,(H,29,35)/b28-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERNBHOZAZXDSG-XODNFHPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=NNC(=O)CN4N=C(N=N4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=N/NC(=O)CN4N=C(N=N4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-nitrophenyl)sulfonyl]-2-oxo-2-phenylacetamide](/img/structure/B3870763.png)

![2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B3870767.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B3870792.png)
![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl 1-piperidinylacetate](/img/structure/B3870798.png)
![2-[cyclohexyl(pyridin-2-ylmethyl)amino]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3870809.png)
![2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2{H})-DIONE](/img/structure/B3870813.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B3870835.png)


![2-[2-[(Z)-[[2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B3870855.png)

